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molecular formula C7H7NO5S B047223 2-Methyl-5-nitrobenzenesulfonic acid CAS No. 121-03-9

2-Methyl-5-nitrobenzenesulfonic acid

Cat. No. B047223
M. Wt: 217.2 g/mol
InChI Key: ZDTXQHVBLWYPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04382039

Procedure details

In this procedure, the reaction mixture is obtained as a black, tarry suspension towards the end of the addition of sulphur trioxide and, after hydrolysis of the p-nitrotoluene-2-sulphonic acid anhydride with water, an aqueous solution of p-nitrotoluene-2-sulphonic acid is formed from the suspension, and this is treated with active charcoal, before or after separating off water-insoluble by-products, in order to separate off dissolved, coloured compounds and dissolved, unreacted p-nitrotoluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
p-nitrotoluene-2-sulphonic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)=O.[N+:5]([C:8]1[CH:9]=[C:10]([S:15]([O:18]S(C2C(C)=CC=C([N+]([O-])=O)C=2)(=O)=O)(=[O:17])=[O:16])[C:11]([CH3:14])=[CH:12][CH:13]=1)([O-:7])=[O:6]>O>[N+:5]([C:8]1[CH:9]=[C:10]([S:15]([OH:18])(=[O:16])=[O:17])[C:11]([CH3:14])=[CH:12][CH:13]=1)([O-:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O
Step Two
Name
p-nitrotoluene-2-sulphonic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)C)S(=O)(=O)OS(=O)(=O)C=1C(=CC=C(C1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In this procedure, the reaction mixture is obtained as a black, tarry suspension

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)C)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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